1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-
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Overview
Description
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- is a boron-containing chemical compound that belongs to the class of boronate esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- typically involves the reaction of catechol with boronic acid derivatives under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) and requires the presence of a catalyst to facilitate the formation of the boronate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester into borohydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxaborole, 2-(1-octenyl)-: This compound has a similar boronate ester structure but with a different substituent, leading to variations in its reactivity and applications.
1,3,2-Benzodioxaborole, 2-(4-methoxyphenyl)-:
Uniqueness
Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
143969-35-1 |
---|---|
Molecular Formula |
C15H15BO3 |
Molecular Weight |
254.09 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C15H15BO3/c1-11(12-7-9-13(17-2)10-8-12)16-18-14-5-3-4-6-15(14)19-16/h3-11H,1-2H3 |
InChI Key |
QASFUGBAGALYOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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